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molecular formula C10H11NO3 B8504600 7-Methoxy-4-methyl-4H-benzo[1,4]oxazin-3-one

7-Methoxy-4-methyl-4H-benzo[1,4]oxazin-3-one

Cat. No. B8504600
M. Wt: 193.20 g/mol
InChI Key: MRMXXBUMVRNBPP-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

7-Methoxy-4-methyl-4H-benzo[1,4]oxazin-3-one (13.07 g, 0.68 mol) was added to 100 mL dry THF, and the reaction mixture was refluxed under nitrogen. Borane-dimethyl sulfide (13.6 mL, 0.136 mol) was added dropwise over one hour, and the reaction mixture was allowed to reflux for two hours. The reaction mixture was cooled and then quenched by addition of 50 mL of 10% aqueous HCl. Precipitate was removed by filtration, and the liquid was concentrated under reduced pressure to give 11.17 g of 7-Methoxy-4-methyl-3,4-dihydro-2H-benzo[1,4]oxazine. (M+H)=180.
Quantity
13.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]2[N:7]([CH3:12])[C:8](=O)[CH2:9][O:10][C:5]=2[CH:4]=1.CSC.B>C1COCC1>[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]2[N:7]([CH3:12])[CH2:8][CH2:9][O:10][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.07 g
Type
reactant
Smiles
COC1=CC2=C(N(C(CO2)=O)C)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.6 mL
Type
reactant
Smiles
CSC.B

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched by addition of 50 mL of 10% aqueous HCl
CUSTOM
Type
CUSTOM
Details
Precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the liquid was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N(CCO2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.17 g
YIELD: CALCULATEDPERCENTYIELD 9.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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